N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea
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Overview
Description
N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both chloroethyl and hydroxyhexyl groups, suggests potential reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea typically involves the reaction of 3-(6-hydroxyhexyl)aniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (0-25°C). The reaction proceeds via nucleophilic attack of the amine group on the isocyanate, forming the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts or phase-transfer agents might be employed to enhance reaction rates and yields. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyhexyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chloroethyl group can be reduced to ethyl groups using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea in biological systems may involve the formation of DNA cross-links, leading to the inhibition of DNA replication and cell division. The chloroethyl group is known to form covalent bonds with nucleophilic sites in DNA, while the hydroxyhexyl group may enhance cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the hydroxyhexyl group, potentially less effective in biological systems.
N-(2-Chloroethyl)-N’-[3-(hydroxypropyl)phenyl]urea: Shorter hydroxyalkyl chain, different reactivity and solubility properties.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(6-hydroxyhexyl)phenyl]urea is unique due to its longer hydroxyalkyl chain, which may confer enhanced solubility, reactivity, and biological activity compared to its shorter-chain analogs.
Properties
CAS No. |
803729-73-9 |
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Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[3-(6-hydroxyhexyl)phenyl]urea |
InChI |
InChI=1S/C15H23ClN2O2/c16-9-10-17-15(20)18-14-8-5-7-13(12-14)6-3-1-2-4-11-19/h5,7-8,12,19H,1-4,6,9-11H2,(H2,17,18,20) |
InChI Key |
NVUYZWRYEWGXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCCl)CCCCCCO |
Origin of Product |
United States |
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